NQO1 Inhibition Fingerprint Differentiates 2-Ethyl from 2-Methyl Quinazoline Congeners
The target compound inhibits recombinant human NQO1 with an IC50 of 1,470 nM in a cell-free assay measuring NADPH oxidation [1]. The closest 2-methyl analog, N-(3-chlorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide, is reported in vendor descriptions to show preferential activity against cancer cell lines (e.g., HepG2 IC50 ~7 µM) rather than isolated NQO1, indicating a 2-alkyl-driven target shift . This differential NQO1 affinity provides a specific biochemical tool signature not recapitulated by the 2-methyl series.
| Evidence Dimension | Inhibition of recombinant human NQO1 (cell-free enzymatic assay) |
|---|---|
| Target Compound Data | IC50 = 1,470 nM [1] |
| Comparator Or Baseline | N-(3-chlorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide: HepG2 cytotoxicity IC50 ≈ 7 µM (NQO1 data not reported) |
| Quantified Difference | Target compound shows defined NQO1 inhibition; comparator shows preferential cellular cytotoxicity, suggesting distinct primary target engagement |
| Conditions | Recombinant human NQO1, NADPH oxidation measured at 2-sec intervals over 5 min (target) vs. HepG2 cell viability assay (comparator) |
Why This Matters
Procurement of the 2-ethyl variant is essential for NQO1-focused biochemical screening; the 2-methyl analog would introduce a divergent cellular activity profile unsuitable for this target.
- [1] BindingDB. BDBM50316442 (CHEMBL4172257). IC50: 1.47E+3 nM. Target: NAD(P)H dehydrogenase [quinone] 1 (Human). Assay: Inhibition of recombinant human NQO1 in presence of NADPH. Accessed April 2026. View Source
